molecular formula C10H15BrN2 B7870147 N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine

N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine

Cat. No.: B7870147
M. Wt: 243.14 g/mol
InChI Key: OCCHFDJIUCHFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine is an organic compound that features a bromobenzyl group attached to a methylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of 4-bromobenzyl chloride with N-methylethane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or secondary amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N1-methylethane-1,2-diamine
  • N1-(4-fluorobenzyl)-N1-methylethane-1,2-diamine
  • N1-(4-methylbenzyl)-N1-methylethane-1,2-diamine

Uniqueness

N1-(4-bromobenzyl)-N1-methylethane-1,2-diamine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N'-[(4-bromophenyl)methyl]-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-13(7-6-12)8-9-2-4-10(11)5-3-9/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCHFDJIUCHFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.